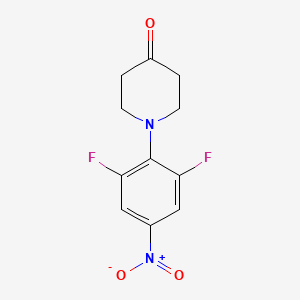
3,5-Difluoro-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-methylphenol: is an organic compound with the molecular formula C7H6F2O . It belongs to the class of fluorophenols, characterized by the presence of fluorine atoms attached to a phenolic ring. The compound is notable for its unique structure, which includes two fluorine atoms at positions 3 and 5, and a methyl group at position 4 on the benzene ring. This specific arrangement imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
作用機序
Target of Action
Mode of Action
生化学分析
Biochemical Properties
The key feature of 3,5-Difluoro-4-methylphenol’s structure is the presence of a phenolic hydroxyl group (OH) attached to a benzene ring with two fluorine (F) atoms at positions 3 and 5, and a methyl group (CH3) at position 4. This structure suggests potential for hydrogen bonding due to the OH group and possible electronic effects due to the fluorine atoms
Molecular Mechanism
Temporal Effects in Laboratory Settings
The thermal decomposition behavior of this compound was studied using differential scanning calorimetry (DSC) and thermogravimetry (TG) by using different heating rates . The critical temperature of thermal explosion (Tb) and self-accelerating decomposition temperature (TASDT) were determined to be 249.03 °C and 226.33 °C, respectively .
Metabolic Pathways
It is suggested that O-glucuronidation is the major metabolic pathway of this compound in mammals, while UGT1A1 played a crucial role in this compound O-glucuronidation in the human body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methylphenol typically involves the fluorination of 4-methylphenol (p-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as fluorine gas (F2) or selectfluor under controlled conditions. The reaction is usually carried out in the presence of a catalyst like iron(III) fluoride (FeF3) to facilitate the substitution .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of 3,5-difluoroaniline followed by hydrolysis to yield the desired phenol. This process involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then hydrolyzed under acidic conditions .
化学反応の分析
Types of Reactions: 3,5-Difluoro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic medium.
Reduction: Reagents like or .
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenols.
科学的研究の応用
3,5-Difluoro-4-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
類似化合物との比較
3,5-Difluorophenol: Lacks the methyl group at position 4, resulting in different reactivity and properties.
4-Methylphenol (p-Cresol): Lacks the fluorine atoms, making it less electron-withdrawing and altering its chemical behavior.
2,6-Difluoro-4-methylphenol: Similar structure but with fluorine atoms at different positions, leading to different steric and electronic effects.
Uniqueness: 3,5-Difluoro-4-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over reactivity and interaction with biological targets .
特性
IUPAC Name |
3,5-difluoro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXUPFDHSBROJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)






![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)


![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)

